Glcnac-3S, NA

gut microbiota sulfatase substrate specificity bacterial carbohydrate metabolism

Glcnac-3S, NA (N-acetyl-D-glucosamine-3-O-sulfate sodium salt, CAS 108347-95-1) is a chemically defined sulfated monosaccharide with the molecular formula C₈H₁₄NNaO₉S and a molecular weight of 323.25 g/mol. It exists as a mixed anomer and is supplied as a crystalline powder with high aqueous solubility, facilitating its use in biochemical assays.

Molecular Formula C8H15NNaO9S
Molecular Weight 324.256
CAS No. 108347-95-1
Cat. No. B564180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcnac-3S, NA
CAS108347-95-1
Molecular FormulaC8H15NNaO9S
Molecular Weight324.256
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H15NO9S.Na/c1-3(11)9-5-7(18-19(14,15)16)6(12)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1
InChIKeyHELBLYSNWGVCEH-ANJNCBFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glcnac-3S, NA (CAS 108347-95-1): A Defined 3-O-Sulfated N-Acetylglucosamine Monosaccharide for Glycoscience Research


Glcnac-3S, NA (N-acetyl-D-glucosamine-3-O-sulfate sodium salt, CAS 108347-95-1) is a chemically defined sulfated monosaccharide with the molecular formula C₈H₁₄NNaO₉S and a molecular weight of 323.25 g/mol . It exists as a mixed anomer and is supplied as a crystalline powder with high aqueous solubility, facilitating its use in biochemical assays . The compound carries a single sulfate ester at the 3-O position of the N-acetylglucosamine (GlcNAc) scaffold, a regiochemistry that is distinct from the more common 6-O-sulfated GlcNAc and critically influences its biological recognition and enzymatic processing [1].

Why GlcNAc-6-Sulfate or Non-Sulfated GlcNAc Cannot Replace Glcnac-3S, NA in Biological Assays


The position of the sulfate group on the GlcNAc ring governs its utilization by bacterial sulfatases, its recognition by mammalian lectins, and its integration into glycosaminoglycan chains [1] [2]. Bifidobacterium breve UCC2003 grows robustly on GlcNAc-6-sulfate but fails to grow on GlcNAc-3-sulfate, demonstrating that the two regioisomers are not metabolically interchangeable [1]. In protein-binding assays, methyl-α-D-GlcNAc-3-sulfate inhibits thrombospondin–sulfatide interactions while neutral sugars do not, establishing that the 3-O-sulfation motif confers unique molecular recognition properties absent in non-sulfated or 6-O-sulfated analogs [2]. Simply substituting Glcnac-3S, NA with a different sulfation isomer or with unsulfated GlcNAc would therefore invalidate experimental outcomes in any study where sulfate-dependent biological activity is the readout.

Quantitative Differentiation: Glcnac-3S, NA Versus Closest Analogs


GlcNAc-3-Sulfate Fails to Support Bifidobacterium breve Growth Whereas GlcNAc-6-Sulfate Does

When Bifidobacterium breve UCC2003 was cultured in mMRS medium containing 0.5% (w/v) sulfated monosaccharide as the sole carbon source, GlcNAc-6-sulfate supported substantial growth (final OD₆₀₀ = 0.6–0.8), while GlcNAc-3-sulfate (Glcnac-3S, NA) produced no appreciable growth [1]. The positive control (0.5% lactose) reached an OD₆₀₀ of ~2, confirming that the lack of growth on GlcNAc-3-sulfate reflects a genuine metabolic block rather than a general growth defect [1]. This result directly demonstrates that the 3-O-sulfate regioisomer is not a substrate for the glycosulfatase encoded by the ats2 gene cluster, whereas the 6-O-sulfate isomer is efficiently desulfated and metabolized.

gut microbiota sulfatase substrate specificity bacterial carbohydrate metabolism

Methyl-α-D-GlcNAc-3-Sulfate Inhibits Thrombospondin–Sulfatide Binding While Neutral Sugars Do Not

In a solid-phase binding assay using ¹²⁵I-labeled thrombospondin (TSP) and sulfatides resolved on thin-layer chromatograms, methyl-α-D-GlcNAc-3-sulfate inhibited TSP binding, whereas neutral sugars (including glucose and other non-sulfated monosaccharides) failed to inhibit [1]. Although an exact IC₅₀ was not reported for this monosaccharide, the study demonstrated that the 3-O-sulfate group is a structural determinant for TSP recognition, as even closely related sulfated polysaccharides exhibited large potency differences (e.g., fucoidan IC₅₀ = 0.3 µg/mL vs. keratan sulfate being very weak) [1]. This indicates that the 3-O-sulfation pattern specifically engages the sulfatide-binding domain of TSP.

carbohydrate-protein interactions lectin specificity sulfated glycan recognition

GlcNAc-3-Sulfate Is a Defined Substrate for Bacterial N-Sulfoglucosamine-3-Sulfatase but Not for the Mammalian Enzyme

The IUBMB Enzyme Nomenclature entry for EC 3.1.6.15 (N-sulfoglucosamine-3-sulfatase) explicitly states that the enzyme from Flavobacterium heparinum hydrolyzes N-acetyl-D-glucosamine 3-O-sulfate (i.e., Glcnac-3S, NA), whereas the corresponding mammalian enzyme acts only on the disulfated residue (N-sulfo-D-glucosamine 3-O-sulfate) and does not cleave the mono-3-O-sulfated GlcNAc [1]. This organism-dependent substrate discrimination provides a biochemical rationale for using Glcnac-3S, NA as a selective substrate to distinguish between bacterial and mammalian 3-O-sulfatase activities in complex samples.

sulfatase biochemistry enzyme specificity heparin degradation

3-O-Sulfation Is a Rare, Functionally Critical Modification in Heparan Sulfate Biology

In mammalian heparan sulfate, 3-O-sulfation of glucosamine residues is a relatively rare modification, yet it serves as a key determinant for antithrombin binding and activation, as well as for herpes simplex virus entry [1]. This contrasts with 6-O-sulfation, which occurs abundantly across multiple glycosaminoglycan families [2]. Glcnac-3S, NA represents the minimal monosaccharide scaffold bearing this rare 3-O-sulfation pattern, making it useful as a defined small-molecule surrogate for investigating the structure–activity relationships of 3-O-sulfated epitopes without the heterogeneity inherent in polysaccharide preparations.

heparan sulfate rare sulfation motifs antithrombin binding

Optimal Applications of Glcnac-3S, NA Based on Verified Differentiation Evidence


Negative-Control Substrate in Gut Microbiota Sulfatase Activity Screens

Because Bifidobacterium breve UCC2003 metabolizes GlcNAc-6-sulfate but not GlcNAc-3-sulfate [1], Glcnac-3S, NA serves as a chemically matched negative-control substrate. Adding both compounds in parallel to bacterial cultures enables researchers to confirm that growth or gene expression changes are specific to 6-O-sulfatase activity and not due to non-specific metabolic effects.

Probe for Sulfate-Dependent Lectin and Glycan-Binding Protein Studies

The selective inhibition of thrombospondin–sulfatide binding by methyl-α-D-GlcNAc-3-sulfate, but not by neutral sugars [2], establishes Glcnac-3S, NA as a functional probe for mapping the sulfate specificity of mammalian lectins, selectins, and other carbohydrate-binding proteins.

Differentiation of Bacterial vs. Mammalian 3-O-Sulfatase Activities

Since Flavobacterium heparinum N-sulfoglucosamine-3-sulfatase (EC 3.1.6.15) hydrolyzes GlcNAc-3-sulfate while the mammalian isoenzyme does not [3], Glcnac-3S, NA enables researchers to specifically detect and quantify bacterial 3-O-sulfatase activity in mixed microbiota or enzyme preparations.

Chemical Tool for Heparan Sulfate Structure–Activity Relationship Studies

As a monosaccharide bearing the rare 3-O-sulfate motif that is critical for antithrombin binding and viral entry in heparan sulfate [4], Glcnac-3S, NA provides a simplified building block for synthesizing defined oligosaccharides or glycopolymers for SAR investigations, bypassing the complexity and heterogeneity of natural polysaccharides.

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